molecular formula C14H10INO B8383866 4-((4-Iodobenzyl)oxy)benzonitrile

4-((4-Iodobenzyl)oxy)benzonitrile

Cat. No. B8383866
M. Wt: 335.14 g/mol
InChI Key: MBFONEQNVTVIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Iodobenzyl)oxy)benzonitrile is a useful research compound. Its molecular formula is C14H10INO and its molecular weight is 335.14 g/mol. The purity is usually 95%.
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properties

Product Name

4-((4-Iodobenzyl)oxy)benzonitrile

Molecular Formula

C14H10INO

Molecular Weight

335.14 g/mol

IUPAC Name

4-[(4-iodophenyl)methoxy]benzonitrile

InChI

InChI=1S/C14H10INO/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8H,10H2

InChI Key

MBFONEQNVTVIAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C#N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-cyano phenol (1 g, 8.4 mmol) in acetone (15 ml) was added K2CO3 (3.48 g, 25.0 mmol), followed by 4-iodobenzyl bromide (2.7 g, 9.2 mmol) at 20-35° C. and the reaction mixture was stirred at 70° C. for 6 h. The progress of the reaction was monitored by TLC. After 6 h of stirring, the mixture was cooled to 20-35° C., diluted with water (50 ml) and extracted with ethyl acetate (2×50 ml). The combined organic layers were washed with brine (50 ml), followed by drying over anhydrous Na2SO4 and filtering. The filtrate was rotary evaporated to get residue which was purified by column chromatography using a mixture of 5% ethyl acetate/hexane as an eluent to get the desired compound as a white solid (700 mg, 35%). 1H NMR (400 MHz, DMSO-d6) δ 7.80-7.75 (m, 4H), 7.26 (d, J=8.3 Hz, 2H), 7.19-7.15 (m, 2H), 5.18 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
35%

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